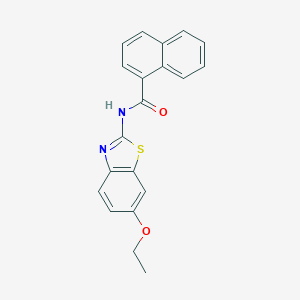

N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide, also known as BTA-EG6, is a fluorescent probe commonly used in scientific research for its ability to selectively bind to amyloid fibrils, which are protein aggregates associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.

Scientific Research Applications

Synthesis Techniques : A study detailed the synthesis of related benzothiazole derivatives through reactions involving naphthalene-1-amine and furan-2-carbonyl chloride, leading to the formation of corresponding thioamides, which were then oxidized to produce benzothiazole compounds. These compounds were subjected to various electrophilic substitution reactions, highlighting the versatility of benzothiazole derivatives in chemical synthesis (Aleksandrov & El’chaninov, 2017).

Reactivity and Mechanistic Insights : Another research effort involved the condensation of naphthalen-2-amine with furan-2-carbonyl chloride to give N-(naphthalen-2-yl)furan-2-carboxamide. This compound was transformed into a thioamide and subsequently oxidized to yield a naphtho[2,1-d][1,3]thiazole derivative. The study proposed a mechanism for its formation and explored electrophilic substitution reactions of the synthesized compound, providing insights into the reactivity of such benzothiazole-containing compounds (Aleksandrov et al., 2018).

Chemical Properties and Applications : Research on similar compounds, such as the synthesis of mono- and difluoronaphthoic acids, has shown the importance of aryl carboxamides (which are structurally related to the target compound) in creating biologically active compounds. These studies provide a foundation for understanding the chemical properties and potential applications of N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide in various scientific and industrial fields (Tagat et al., 2002).

Mechanism of Action

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It can be inferred that the compound likely interacts with its target in a way that inhibits the growth or survival of the bacteria, given its anti-tubercular activity .

Biochemical Pathways

Considering its anti-tubercular activity, it may affect pathways essential for the survival or replication ofMycobacterium tuberculosis .

Result of Action

It can be inferred that the compound likely results in the inhibition of growth or survival ofMycobacterium tuberculosis .

properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c1-2-24-14-10-11-17-18(12-14)25-20(21-17)22-19(23)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,2H2,1H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVPKPLLIYWWEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-methoxybenzohydrazide](/img/structure/B414911.png)

![N,N-dimethyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B414916.png)

![8,9-Bis(4-methoxyphenyl)-4-(3-methylphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B414926.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B414928.png)

![N'-[(2-ethoxy-1-naphthyl)methylene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B414929.png)

![[2-(2,4-Dinitro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B414931.png)

![ethyl 2-{[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B414933.png)